molecular formula C16H23BrN2O3 B8232017 tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate

tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate

Cat. No.: B8232017
M. Wt: 371.27 g/mol
InChI Key: LNMFXCVUEKDPPE-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23BrN2O2 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromopyridine-3-methanol and piperidine-1-carboxylic acid tert-butyl ester.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Steps: The 6-bromopyridine-3-methanol is first converted to its corresponding bromide derivative. This intermediate is then reacted with piperidine-1-carboxylic acid tert-butyl ester to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (R-SH). Conditions often involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine and pyridine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: This compound is similar in structure but features a bromomethyl group instead of a bromopyridinyl group.

    tert-Butyl 4-(6-Amino-3-pyridyl)piperidine-1-carboxylate: This compound has an amino group in place of the bromine atom in the pyridine ring.

Uniqueness

tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate is unique due to the presence of both a bromopyridinyl group and a piperidine ring

Properties

IUPAC Name

tert-butyl 4-[(6-bromopyridin-3-yl)methoxy]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-11-12-4-5-14(17)18-10-12/h4-5,10,13H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMFXCVUEKDPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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